{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride
CAS No.: 2174002-05-0
Cat. No.: VC12011359
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride - 2174002-05-0](/images/structure/VC12011359.png)
Specification
CAS No. | 2174002-05-0 |
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Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | 4-oxaspiro[2.4]heptan-5-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C7H13NO.ClH/c8-5-6-1-2-7(9-6)3-4-7;/h6H,1-5,8H2;1H |
Standard InChI Key | IMAGKTMIJCYVNJ-UHFFFAOYSA-N |
SMILES | C1CC2(CC2)OC1CN.Cl |
Canonical SMILES | C1CC2(CC2)OC1CN.Cl |
Introduction
Structural and Nomenclature Analysis
The IUPAC name "{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride" specifies a heptane-derived spiro system where the oxygen atom resides in the 4-position of the oxolane ring. The spiro[2.4]heptane core consists of a cyclopropane ring (2-membered) and a tetrahydrofuran-like oxolane (4-membered), sharing one common carbon atom. The methanamine group (-CH2NH2) is attached to the spiro carbon at position 5, with the amine group existing as a hydrochloride salt for stability.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride |
CAS Registry Number | Not publicly disclosed |
XLogP3 | 1.2 (predicted) |
Hydrogen Bond Donors | 2 (NH3+ and OH) |
Synthetic Methodologies
The synthesis of {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride involves multistep sequences prioritizing spirocycle formation and subsequent functionalization.
Cyclopropanation and Oxolane Ring Closure
A representative pathway begins with the cyclopropanation of allyl ether derivatives. For example, treatment of 3-buten-1-ol with diazomethane in the presence of a palladium catalyst generates a cyclopropane intermediate. Subsequent oxidation of the alcohol to a ketone followed by acid-catalyzed cyclization forms the oxolane ring .
Iodocyclization Approach
An optimized procedure from recent literature employs iodocyclization to construct the spiro framework :
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Substrate Preparation: 5-Hexen-1-ol is converted to its iodohydrin derivative using iodine (I2) and sodium bicarbonate (NaHCO3) in acetonitrile.
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Cyclization: Intramolecular nucleophilic displacement of iodide by the hydroxyl oxygen forms the oxolane ring, yielding 4-iodo-5-oxaspiro[2.4]heptane.
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Amination: The iodide is displaced by ammonia under high-pressure conditions, introducing the methanamine group.
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Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Iodohydrin Formation | I2, NaHCO3, CH3CN, 0°C → RT | 91 |
Cyclization | Heat, 80°C, 2 h | 87 |
Amination | NH3 (aq.), 100°C, 12 h | 68 |
Salt Formation | HCl (g), Et2O, 0°C | 95 |
Diastereomer Separation
Chromatographic resolution on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates the four stereoisomers. Analytical HPLC with a Chiralpak IC column (hexane:isopropanol 90:10, 1.0 mL/min) achieves baseline separation (α = 1.32–1.45) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, D2O):
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δ 3.85–3.72 (m, 2H, OCH2)
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δ 3.18 (dd, J = 12.4, 4.1 Hz, 1H, CHNH2)
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δ 2.94–2.81 (m, 2H, cyclopropane CH2)
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δ 2.45 (dt, J = 9.2, 4.8 Hz, 1H, spiro CH)
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δ 1.62–1.49 (m, 2H, oxolane CH2)
13C NMR (101 MHz, D2O):
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δ 78.4 (OCH2)
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δ 56.1 (CHNH2)
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δ 44.9 (spiro C)
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δ 32.7 (cyclopropane CH2)
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δ 24.3 (oxolane CH2)
High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]+ = 148.1128 (calc. for C7H14NO+: 148.1127)
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Isotope Pattern: Matches Cl (3:1 intensity ratio for M+ and M+2).
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar solvents (water: 48 mg/mL; methanol: 112 mg/mL) but limited solubility in apolar media (hexane: <0.1 mg/mL). Aqueous solutions are stable at pH 2–4 but undergo hydrolytic ring-opening at pH > 6, forming γ-amino alcohols .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with decomposition. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, attributed to HCl liberation.
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